Home > Products > Screening Compounds P102171 > N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide - 1115979-64-0

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Catalog Number: EVT-2790415
CAS Number: 1115979-64-0
Molecular Formula: C24H26N4O2
Molecular Weight: 402.498
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a small molecule identified through virtual screening targeting the urokinase receptor (uPAR) []. It is classified as a uPAR antagonist and has shown potential as a lead compound for developing novel anti-cancer agents, particularly for breast cancer [].

Mechanism of Action

N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide acts as a uPAR antagonist []. While the exact binding site and mechanism remain unclear from the provided information, its antagonist activity suggests that it likely competes with uPAR's natural ligands, thus interfering with downstream signaling pathways involved in cancer cell invasion, migration, and angiogenesis [].

Applications

N-(3,5-Dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has demonstrated promising anti-cancer activity, specifically against breast cancer cells []. The molecule exhibited inhibitory effects on:

  • Invasion and Migration: It effectively inhibited the invasion and migration of MDA-MB-231 breast cancer cells, with an IC50 value near 30 μM, suggesting its potential to limit cancer cell spread [].
  • Adhesion: The compound also displayed inhibitory effects on the adhesion of MDA-MB-231 cells, further supporting its potential to hinder metastasis [].
  • Angiogenesis: It demonstrated potent anti-angiogenic activity with an IC50 of 3 μM, indicating its ability to restrict the formation of new blood vessels that support tumor growth [].
  • Cell Growth and Apoptosis: It exhibited significant inhibition of breast cancer cell growth with an IC50 of 18 μM and induced apoptosis, showcasing its potential as a cytotoxic agent against cancer cells [].

Furthermore, preliminary in vivo studies in mice bearing MDA-MB-231 tumors revealed encouraging results. Oral administration of the compound led to a 20% reduction in tumor volume and reduced metastasis compared to untreated mice [].

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] It was synthesized and characterized as part of research into chemokine receptor CCR5 antagonists, which are potential targets for the prevention of HIV-1 infection. []

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylpicolinamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] It was synthesized and characterized as part of the search for new CCR5 antagonists. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] It was prepared and characterized as part of the research for new CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] It was synthesized and characterized as part of the development of new CCR5 antagonists. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

  • Compound Description: This compound is a novel non-peptide CCR5 antagonist. [] Its biological activity was assessed by the GTPγS assay, showing an IC50 of (5.35 ± 0.3) nmol/L. []

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

  • Compound Description: This compound, identified through virtual screening targeting the urokinase receptor (uPAR), was a lead compound in the research. []

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

  • Compound Description: This compound was identified as a potential uPAR inhibitor through virtual screening and demonstrated activity in breast cancer cell invasion, migration, and adhesion assays with an IC50 near 30 μM. [] It also exhibited anti-angiogenic properties (IC50 of 3 μM) and inhibited cell growth (IC50 of 18 μM) while inducing apoptosis. [] IPR-69 possesses favorable lead-like properties and demonstrated promising pharmacokinetic properties in vivo, with an oral peak concentration of nearly 40 μM and a half-life of approximately 2 hours. [] In a mouse model of breast cancer metastasis, IPR-69 treatment resulted in a 20% reduction in tumor volume and reduced metastasis. []

3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1-methylethyl)oxy]-N-1H-pyrazol-3-yl-benzamide

  • Compound Description: This compound is a glucokinase (GK) activator. [] The research focuses on a specific crystalline form of the compound characterized by its X-ray powder diffraction pattern. []

Properties

CAS Number

1115979-64-0

Product Name

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide

Molecular Formula

C24H26N4O2

Molecular Weight

402.498

InChI

InChI=1S/C24H26N4O2/c1-17-14-18(2)16-20(15-17)27-23(29)19-6-8-21(9-7-19)30-24-22(25-10-11-26-24)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,27,29)

InChI Key

KUBCPVFXHJJCPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.